molecular formula C14H12BrNO B2783791 4-Bromo-1-(3,6-dihydro-2H-pyran-4-yl)isoquinoline CAS No. 2580238-25-9

4-Bromo-1-(3,6-dihydro-2H-pyran-4-yl)isoquinoline

Cat. No. B2783791
CAS RN: 2580238-25-9
M. Wt: 290.16
InChI Key: CHUVWLOCLYKZDZ-UHFFFAOYSA-N
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Description

“4-Bromo-1-(3,6-dihydro-2H-pyran-4-yl)isoquinoline” is a complex organic compound. The “3,6-dihydro-2H-pyran” part of the molecule refers to a type of heterocyclic compound with the formula C5H8O . This compound plays an important role as an intermediate for organic synthesis in the agrochemical, pharmaceutical, and dyestuff fields .


Molecular Structure Analysis

The molecular structure of “4-Bromo-1-(3,6-dihydro-2H-pyran-4-yl)isoquinoline” is complex. The InChI code for the molecule is 1S/C14H12BrNO/c15-13-9-16-14 (10-5-7-17-8-6-10)12-4-2-1-3-11 (12)13/h1-5,9H,6-8H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

Development of Brominated Derivatives

Bromination reactions are essential in organic synthesis, and 4-Bromo-1-(3,6-dihydro-2H-pyran-4-yl)isoquinoline can be used to produce bromo-substituted derivatives . These derivatives are important for the creation of compounds with enhanced reactivity, which can be used in further chemical synthesis or as active pharmaceutical ingredients.

Biological Activity Studies

Compounds containing the dihydro-2H-pyran moiety have been associated with biological activity . Therefore, 4-Bromo-1-(3,6-dihydro-2H-pyran-4-yl)isoquinoline could be used as a starting point for the synthesis of molecules to be tested for biological activity, potentially leading to the discovery of new therapeutic agents.

properties

IUPAC Name

4-bromo-1-(3,6-dihydro-2H-pyran-4-yl)isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO/c15-13-9-16-14(10-5-7-17-8-6-10)12-4-2-1-3-11(12)13/h1-5,9H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHUVWLOCLYKZDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC=C1C2=NC=C(C3=CC=CC=C32)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-(3,6-dihydro-2H-pyran-4-yl)isoquinoline

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